![molecular formula C38H38N4O8 B14473390 1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol CAS No. 72088-97-2](/img/structure/B14473390.png)
1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane is a complex polymer. This compound is formed from the polymerization of 1,2-propanediol and various isocyanate compounds including 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane, and oxirane . It is commonly used in the production of polyurethane-based materials such as foams, adhesives, and coatings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the polymerization of 1,2-propanediol with isocyanate compounds. The reaction typically occurs under controlled conditions to ensure the proper formation of the polymer. The reaction conditions include maintaining specific temperatures and using catalysts to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the reactants are mixed and allowed to react under controlled conditions. The process is optimized to produce high yields of the polymer with consistent quality. The use of advanced technologies and equipment ensures the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane undergoes various chemical reactions including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: Substitution reactions can take place, where certain groups within the polymer are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired reaction and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while substitution reactions may result in modified polymers with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane has various scientific research applications, including:
Chemistry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with specific molecular targets and pathways. The polymer can interact with various biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and oxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and methyloxirane
- 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene and 1,1’-methylenebis[4-isocyanatobenzene]
Uniqueness
The uniqueness of 1,2-Propanediol, polymer with 1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene, 1,1’-methylenebis[4-isocyanatobenzene], methyloxirane and oxirane lies in its specific combination of monomers, which imparts unique properties to the polymer. These properties include enhanced mechanical strength, chemical resistance, and versatility in various applications .
Eigenschaften
CAS-Nummer |
72088-97-2 |
|---|---|
Molekularformel |
C38H38N4O8 |
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol |
InChI |
InChI=1S/2C15H10N2O2.C3H8O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19;1-3(5)2-4;1-3-2-4-3;1-2-3-1/h2*1-8H,9H2;3-5H,2H2,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
RRBBFSIMIHLJPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.CC(CO)O.C1CO1.C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Verwandte CAS-Nummern |
72088-97-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


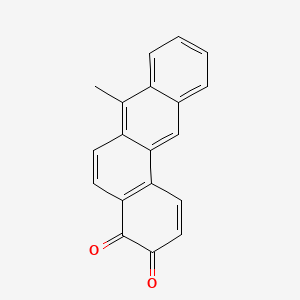
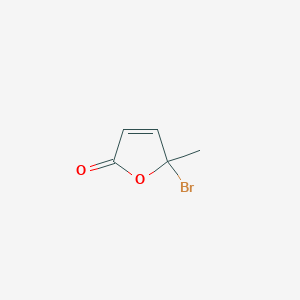

![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
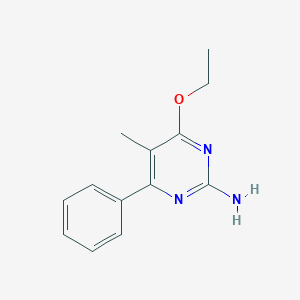
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
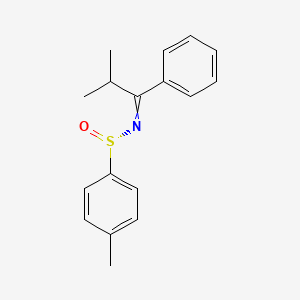


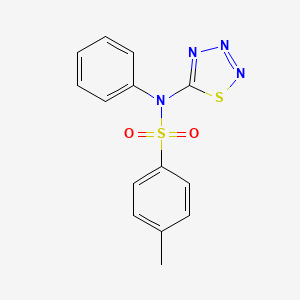
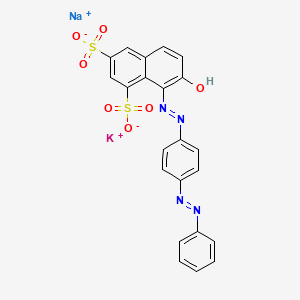


![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
